molecular formula C13H15NO4S B2579034 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034613-00-6

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2579034
CAS No.: 2034613-00-6
M. Wt: 281.33
InChI Key: FVOZVJNMJAWJCP-UHFFFAOYSA-N
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Description

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process:

  • Formation of the 2,3-Dihydrobenzofuran-5-yl Sulfonyl Intermediate

      Starting Materials: 2,3-Dihydrobenzofuran and a sulfonyl chloride derivative.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).

  • Cycloaddition to Form the Bicyclic Structure

      Starting Materials: The sulfonyl intermediate and a suitable azabicyclo[2.2.1]heptane precursor.

      Reaction Conditions: This step often involves a Diels-Alder reaction or a similar cycloaddition process under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are common.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions due to its rigid bicyclic structure.

    Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways due to its ability to interact with various biomolecules.

Industry

    Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, potentially inhibiting or activating biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives: These compounds share the bicyclic core but differ in functional groups attached.

    Dihydrobenzofuran Derivatives: Compounds with similar dihydrobenzofuran moieties but different substituents.

Uniqueness

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of the dihydrobenzofuran and azabicyclo[2.2.1]heptane structures, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-19(16,14-7-11-6-10(14)8-18-11)12-1-2-13-9(5-12)3-4-17-13/h1-2,5,10-11H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOZVJNMJAWJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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